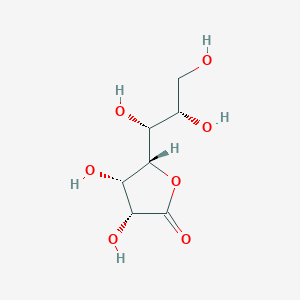

D-Glucoheptono-1,4-lactona

Descripción general

Descripción

Suprofeno: TN-762 , es un fármaco antiinflamatorio no esteroideo (AINE). Es un analgésico antiinflamatorio e antipirético de tipo ibuprofeno. El suprofeno inhibe la síntesis de prostaglandinas y se ha propuesto como un antiartrítico .

Aplicaciones Científicas De Investigación

El suprofeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de los AINE y sus propiedades químicas.

Biología: Se investiga por sus efectos en los procesos celulares y la inflamación.

Medicina: Se estudia por su posible uso en el tratamiento de afecciones inflamatorias y el control del dolor.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en química analítica

Mecanismo De Acción

El suprofeno ejerce sus efectos inhibiendo las isoenzimas ciclooxigenasa-1 (COX-1) y ciclooxigenasa-2 (COX-2). Esta inhibición evita la síntesis de prostaglandinas, que son mediadoras de la inflamación y el dolor. Al reducir los niveles de prostaglandinas, el suprofeno disminuye la inflamación y alivia el dolor .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can be used for the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides

Cellular Effects

It is known that this compound can be used in the synthesis of other compounds, which may have various effects on cells

Molecular Mechanism

It is known that this compound can be used in the synthesis of other compounds, which may exert their effects at the molecular level This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that this compound can be used in the synthesis of other compounds, which may interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently lacking.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El suprofeno puede sintetizarse a través de un proceso de varios pasos que implica la reacción del ácido 2-tiofencarboxílico con cloruro de 4-bromobenzoílo, seguido de la adición de ácido isobutírico. Las condiciones de reacción normalmente implican el uso de una base como la trietilamina y un disolvente como el diclorometano .

Métodos de producción industrial: La producción industrial de suprofeno implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener rendimientos y pureza más altos, y a menudo implica técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El suprofeno sufre varias reacciones químicas, que incluyen:

Oxidación: El suprofeno puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: La reducción del suprofeno puede llevar a la formación de derivados de tiol.

Sustitución: El suprofeno puede sufrir reacciones de sustitución, particularmente en el anillo aromático

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como el bromo o el cloro

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Compuestos aromáticos halogenados

Comparación Con Compuestos Similares

Compuestos similares:

Ibuprofeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.

Ketoprofeno: Un AINE que también inhibe la síntesis de prostaglandinas.

Indometacina: Un AINE potente utilizado para tratar afecciones inflamatorias graves

Singularidad del suprofeno: El suprofeno es único en su supresión diferencial de prostanoides, favoreciendo el ahorro de la prostaglandina F1 alfa 6-ceto. Esta inhibición selectiva puede ofrecer ventajas en ciertos contextos terapéuticos, como la reducción de respuestas inflamatorias específicas mientras se minimizan los efectos secundarios .

Actividad Biológica

D-Glucoheptono-1,4-lactone (GHL) is a cyclic ester derived from D-glucose and has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of GHL, focusing on its mechanisms of action, synthesis of bioactive compounds, and relevant case studies.

Overview of D-Glucoheptono-1,4-lactone

D-Glucoheptono-1,4-lactone is primarily utilized as a precursor in the synthesis of various biologically active compounds. Its structure allows it to participate in several chemical reactions that yield products with significant pharmacological properties, particularly in cancer research and drug delivery systems.

Target Interactions

GHL is known to interact with various biological targets through its functional groups. It serves as a scaffold for developing biologically active derivatives, notably in the synthesis of conformationally constrained analogues of diacylglycerol (DAG), which exhibit potent binding to protein kinase C alpha (PKCα) .

Synthesis of Bioactive Compounds

GHL has been instrumental in synthesizing several compounds with notable biological activities:

- Howiinol A : An antitumor agent synthesized from GHL derivatives, demonstrating significant cytotoxic effects against cancer cells .

- Dendrimer Conjugates : GHL-modified poly(amidoamine) (PAMAM) dendrimers have been developed to enhance the delivery and efficacy of anticancer agents like α-mangostin and vadimezan. These conjugates showed increased cytotoxicity against various cancer cell lines compared to their unmodified counterparts .

1. Synthesis and Activity of PAMAM Dendrimers

A study investigated the modification of PAMAM G3 dendrimers with GHL to enhance their biocompatibility and drug delivery capabilities. The resulting conjugates were tested against U-118 MG glioma and SCC-15 squamous carcinoma cells. The conjugation significantly increased the cytotoxicity of α-mangostin, enhancing its therapeutic potential .

| Compound | Cell Line Tested | Cytotoxicity Increase |

|---|---|---|

| α-Mangostin + PAMAM-GHL | U-118 MG | 2.5–9-fold |

| α-Mangostin + PAMAM-GHL | SCC-15 | Significant increase |

2. Redox Chemistry Involving GHL

Research has also explored the redox chemistry of GHL in the presence of chromium species. It was found that GHL can reduce Cr(VI) to Cr(III), producing D-gluconic acid as a byproduct. This reaction highlights GHL's potential role in redox processes and its interaction with metal ions, which may have implications for detoxification strategies in biological systems .

GHL exhibits several biochemical properties that make it a valuable compound in synthetic organic chemistry:

Propiedades

Número CAS |

89-67-8 |

|---|---|

Fórmula molecular |

C7H12O7 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |

Clave InChI |

VIVCRCODGMFTFY-ZSNZIGRDSA-N |

SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

SMILES isomérico |

C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

SMILES canónico |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Key on ui other cas no. |

60046-25-5 |

Sinónimos |

D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []

Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?

A3: This compound serves as a valuable starting material for synthesizing various compounds, including:

- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []

- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []

- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []

- Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []

- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]

Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?

A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []

Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?

A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:

- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]

- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]

Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?

A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:

- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using D-glucoheptono-1,4-lactone for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]

- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with D-glucoheptono-1,4-lactone, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []

Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?

A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []

Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?

A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from D-glucoheptono-1,4-lactone. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.